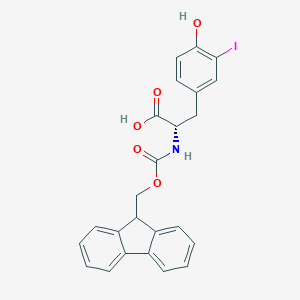

Fmoc-3-iodo-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJAMVZQFHAZAE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446663 | |

| Record name | Fmoc-3-iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134486-00-3 | |

| Record name | Fmoc-3-iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-3-Iodotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Fmoc-3-iodo-L-tyrosine

Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-α-(9-Fluorenylmethoxycarbonyl)-3-iodo-L-tyrosine, commonly abbreviated as this compound, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] This compound integrates the base-labile Fmoc protecting group for the α-amino function with an iodine atom on the phenolic ring of tyrosine. This unique combination makes it an invaluable building block for synthesizing peptides with enhanced properties and functionalities. The presence of iodine serves as a versatile handle for various applications, including radiolabeling, bioconjugation, and the study of structure-activity relationships (SAR) in drug discovery.[1] This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1][2] Its key physical and chemical properties are summarized below, providing essential data for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | [3] |

| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-Tyr(3-I)-OH, Fmoc-L-3-Iodotyrosine | [1][3][4] |

| CAS Number | 134486-00-3 | [1][3] |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][3] |

| Molecular Weight | 529.3 g/mol | [3][5][6] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥ 97.5% (HPLC) | [1] |

| Optical Rotation | [α]D20 = -11 ± 2º (c=1 in DMF) | [1] |

| XLogP3-AA | 4.9 | [3][5] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Topological Polar Surface Area | 95.9 Ų | [3][5] |

Solubility and Stability

Proper storage and handling are critical to maintain the integrity of this compound.

| Parameter | Details | Reference(s) |

| Solubility | Soluble in Dimethylformamide (DMF) and other common organic solvents used in SPPS. The parent compound, 3-Iodo-L-tyrosine, is soluble in dilute aqueous acid. | [7][8] |

| Storage | Store refrigerated at 0-8 °C. Keep container tightly closed in a dry and well-ventilated place. | [1][2] |

| Stability | While not explicitly stated for this compound, related di-iodinated tyrosine derivatives are noted to be light-sensitive. It is prudent to protect from light. | [9] |

Reactivity and Key Applications

The chemical structure of this compound is tailored for specific, high-value applications in research and development. The Fmoc group provides orthogonal protection in peptide synthesis, while the iodine atom offers a site for modification and detection.[1][10]

Caption: Key structural features of this compound and their corresponding applications.

-

Peptide Synthesis: It is a fundamental building block in SPPS, allowing for the precise incorporation of an iodinated tyrosine residue into a peptide sequence.[1]

-

Drug Development: The compound is used to design novel pharmaceuticals. The iodine can enhance biological activity or serve as a handle for attaching other moieties.[1][2]

-

Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I). Peptides containing this residue are valuable as probes for in vivo imaging techniques like SPECT and PET.[1][11]

-

Bioconjugation: The unique properties imparted by iodine can facilitate the attachment of peptides to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[1]

-

Neuroscience Research: Due to its structural similarity to neurotransmitters, it is useful in studying receptor interactions and signaling pathways.[1]

Experimental Protocols

General Protocol for Synthesis of this compound

The synthesis of this compound typically follows the standard procedure for Fmoc protection of an amino acid. This protocol is adapted from established methods for similar compounds.[12]

-

Dissolution: Dissolve 3-iodo-L-tyrosine in a 10% aqueous solution of sodium carbonate.

-

Fmoc Protection: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise while stirring.

-

Reaction: Allow the mixture to stir at 0°C for approximately 2 hours, then let it warm to room temperature and continue stirring overnight.

-

Work-up: Dilute the reaction mixture with water. Wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.

-

Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid. The desired product, this compound, will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Drying: Dry the product under vacuum to yield the final compound.

Purification by Recrystallization

High purity is essential for successful peptide synthesis. The following is a general recrystallization protocol for Fmoc-amino acids.[13]

-

Dissolution: Suspend the crude this compound (e.g., 100g) in a suitable solvent such as toluene (e.g., 600ml) in a flask.

-

Heating: Heat the mixture to approximately 50°C and stir for 1 hour to ensure complete dissolution.

-

Crystallization: Slowly cool the solution to 30±5°C and continue stirring for at least 2 hours to allow for crystal formation.

-

Isolation: Filter the purified crystals and wash with a small amount of cold toluene.

-

Drying: Collect the wet solid and dry under vacuum at 50°C to obtain the purified this compound.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The core application of this compound is its use in SPPS. The cycle involves the deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

Caption: The iterative workflow for incorporating this compound in SPPS.

Detailed Steps:

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.

-

Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[8][14]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Activation: In a separate vessel, activate the this compound by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours to couple the this compound to the free amine on the peptide chain.

-

Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

Application in Signaling Pathway Research

Peptides synthesized with 3-iodo-L-tyrosine are powerful tools for studying cellular signaling. By creating radiolabeled peptide ligands (agonists or antagonists), researchers can track receptor binding, localization, and downstream effects.

Caption: Conceptual diagram of a radiolabeled peptide modulating a GPCR signaling pathway.

Spectroscopic Characterization

Verification of the identity and purity of this compound is performed using standard analytical techniques. While specific spectra are proprietary to suppliers, the availability of reference spectra is noted.

-

¹H NMR: Provides information on the proton environment, confirming the presence of the Fmoc, tyrosine, and iodo-phenyl moieties.

-

Mass Spectrometry (MS): Confirms the molecular weight (529.3 g/mol ) and isotopic pattern characteristic of an iodine-containing compound.

-

Infrared Spectroscopy (IR): Shows characteristic absorption bands for the functional groups present, such as the carbamate of the Fmoc group, the carboxylic acid, and the aromatic rings.

Reference spectra for this compound (CAS 134486-00-3) including ¹H NMR, ¹³C NMR, IR, and MS are available through specialized chemical databases.[15]

Safety and Handling

While a specific safety data sheet (SDS) for the L-isomer was not fully detailed in the search results, data for the closely related D-isomer provides guidance. Users should always consult the specific SDS provided by their supplier.

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [5] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. | [5] |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. Avoid contact with eyes. | [5] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. | [5] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, lab coat. | Use appropriate PPE as required. | [16] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. | [16] |

Conclusion

This compound is a highly versatile and enabling chemical tool. Its well-defined properties make it a reliable component for the synthesis of complex peptides. The strategic placement of the iodine atom opens up a vast array of applications, from creating targeted cancer therapies and advanced diagnostic imaging agents to fundamental studies in structural biology and cellular signaling. For researchers in peptide chemistry and drug development, a thorough understanding of this compound's properties and protocols is essential for leveraging its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C24H20INO5 | CID 10875104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ajpamc.com [ajpamc.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. This compound(134486-00-3) 1H NMR [m.chemicalbook.com]

- 16. fishersci.es [fishersci.es]

Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-3-iodo-L-tyrosine, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in peptide synthesis, and its role in neuroscience research, complete with detailed experimental protocols and pathway diagrams.

Core Compound Specifications

This compound is a derivative of the amino acid tyrosine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is essential for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The introduction of an iodine atom to the tyrosine ring offers unique properties for advanced biochemical studies.

| Property | Value | Citations |

| CAS Number | 134486-00-3 | [1][2][3][4] |

| Molecular Weight | 529.3 g/mol | [1][5][6] |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][5][6] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 97.5% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -11 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-L-Tyr(3-I)-OH | [1][3] |

Applications in Research and Development

This compound is a versatile tool with significant applications in several research areas:

-

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides. The Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise addition of amino acids in a controlled manner during solid-phase peptide synthesis.[7][8]

-

Drug Discovery: The unique structure of this compound, with the incorporated iodine atom, enhances its utility in developing biologically active compounds. It is particularly valuable for structure-activity relationship (SAR) studies, aiding in the design of novel pharmaceuticals.[1]

-

Neuroscience Research: 3-Iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[9][10] This property makes it an invaluable tool for studying dopamine depletion and its effects on neuronal signaling, with implications for research in Parkinson's disease and other neurological disorders.[10]

-

Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes. These radiolabeled peptides are used as probes in in-vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[11]

Experimental Protocols

General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for the incorporation of this compound into a peptide chain using a standard Fmoc/tBu strategy on a resin support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Washing solvents: Dichloromethane (DCM), Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Fritted syringe or automated peptide synthesizer

Methodology:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin. The mixture is agitated for 10-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. The resin is then washed thoroughly with DMF to remove residual piperidine.[12]

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent like HBTU in DMF.

-

Add a base, such as DIPEA, to the amino acid solution to neutralize the salt and activate the carboxyl group.

-

Add the activated this compound solution to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection solution.

-

Cleavage and Side-Chain Deprotection: The resin is washed with DCM and dried. The cleavage cocktail is then added to the resin to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups. This reaction is typically carried out for 2-3 hours.[12]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation and can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Mechanism of Action

This compound, after removal of the Fmoc protecting group, can be utilized to study the dopamine synthesis pathway. The core molecule, 3-iodo-L-tyrosine, acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of dopamine.[4][9] By inhibiting this crucial step, 3-iodo-L-tyrosine effectively depletes the levels of dopamine in neuronal systems.

References

- 1. droracle.ai [droracle.ai]

- 2. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Application of Fmoc-Protected 3-iodo-L-tyrosine in Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 3-iodo-L-tyrosine, a halogenated derivative of L-tyrosine, offers unique properties for designing peptides with enhanced biological activity, for use as probes in signaling pathway studies, and as precursors for radiolabeling. The successful synthesis of peptides containing this non-canonical amino acid relies on a robust protection strategy. This technical guide provides a comprehensive overview of the critical role of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in the synthesis and application of 3-iodo-L-tyrosine-containing peptides. We will delve into detailed experimental protocols, quantitative data on synthesis efficiency, potential challenges, and the application of these peptides in targeting key signaling pathways, providing a vital resource for professionals in peptide chemistry and drug development.

Introduction: The Significance of 3-iodo-L-tyrosine and the Fmoc Protecting Group

3-iodo-L-tyrosine is a structurally unique amino acid that serves as an intermediate in the biosynthesis of thyroid hormones.[1] In the context of peptide-based drug development, its incorporation offers several distinct advantages:

-

Modulation of Biological Activity: The presence of the iodine atom can alter the conformation and binding affinity of peptides to their biological targets.[2]

-

Probing Protein-Protein Interactions: As a non-natural amino acid, it can be used as a label to investigate protein-protein interactions.[2]

-

Radiolabeling: The iodine atom provides a convenient site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), creating radiolabeled peptides for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2]

-

Enzyme Inhibition: 3-iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway, making it a valuable tool for neuroscience research.[3]

Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing synthetic peptides. A key element of SPPS is the use of protecting groups to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids due to its base-lability. This property allows for its removal under mild basic conditions (typically with piperidine), while acid-labile side-chain protecting groups remain intact, a strategy known as orthogonal protection.

This guide will focus on the synergy between the Fmoc protecting group and 3-iodo-L-tyrosine, providing the technical details necessary for the successful synthesis and application of peptides containing this modified amino acid.

Synthesis of Fmoc-3-iodo-L-tyrosine: An Experimental Protocol

While this compound is commercially available, an in-house synthesis may sometimes be necessary. The following is a proposed experimental protocol for the N-terminal Fmoc protection of 3-iodo-L-tyrosine using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). This protocol is based on general methods for the Fmoc protection of amino acids and may require optimization.

dot

Caption: General workflow for the synthesis of this compound.

Materials:

-

3-iodo-L-tyrosine

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve 3-iodo-L-tyrosine (1.0 equivalent) in a mixture of acetone and water (e.g., a 1:1 v/v ratio).

-

Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until fully dissolved.

-

Fmoc Protection: Add Fmoc-OSu (1.05-1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to yield this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purity can be further assessed by HPLC.

Incorporation of this compound into Peptides via SPPS

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. However, due to the steric bulk of the iodine atom, some modifications to the standard protocol may be necessary to ensure efficient coupling.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-3-iodo-L-tyrosine: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-iodo-L-tyrosine is a critical synthetic building block, particularly in solid-phase peptide synthesis (SPPS), enabling the introduction of an iodine atom into peptide sequences. This modification is invaluable for a range of applications, including the development of radiolabeled peptides for imaging, enhancing biological activity, and serving as a heavy atom for X-ray crystallography. A thorough understanding of its solubility and stability is paramount for optimizing its use in synthesis and ensuring the purity and integrity of the final peptide product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective application.

Physicochemical Properties

This compound is a white to off-white powder. Its core structure consists of the amino acid L-tyrosine, iodinated at the 3-position of the phenol ring, with the alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀INO₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 529.3 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C, protect from light | --INVALID-LINK-- |

Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the large, hydrophobic Fmoc group, which generally imparts good solubility in many organic solvents. However, the specific side chain and any modifications, in this case, the iodo-tyrosine moiety, also play a significant role.

Qualitative Solubility

While specific quantitative solubility data for this compound is not extensively published, its expected solubility profile can be inferred from its structural components and general knowledge of Fmoc-amino acids.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common and effective solvent for SPPS, known for its excellent ability to dissolve Fmoc-amino acids.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, NMP is a strong solvent for Fmoc-amino acids and is often used as an alternative in SPPS.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful solvent, though its higher viscosity can be a consideration in automated synthesis. It can be particularly useful for dissolving difficult-to-solubilize Fmoc-amino acids.[2] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | The large hydrophobic Fmoc group should allow for some solubility in DCM, but it may be less effective than polar aprotic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | THF is used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids is generally lower than DMF or NMP.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Often used in HPLC for purification, but typically exhibits lower solubility for many Fmoc-amino acids compared to DMF.[1] |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group makes the compound largely insoluble in aqueous solutions without pH modification or co-solvents.[3] |

| Methanol/Ethanol | Polar Protic | Slightly Soluble | May have some limited solubility, but generally not used as primary solvents for coupling reactions. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[1] This protocol can be adapted for various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC. The large Fmoc group allows for strong UV absorbance, typically monitored around 265 nm or 301 nm.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Stability

The stability of this compound is crucial for its storage and use in peptide synthesis to avoid the introduction of impurities. Degradation can occur through several pathways, including cleavage of the Fmoc group, reactions involving the iodinated phenol, or degradation of the amino acid backbone.

Factors Affecting Stability

-

pH: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal in SPPS.[4] Exposure to even mildly basic conditions during storage or handling can lead to premature deprotection. Acidic conditions are generally well-tolerated by the Fmoc group.

-

Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation. It is recommended to store Fmoc-amino acids, including this compound, under refrigerated conditions (0-8 °C).[5]

-

Light: The iodinated aromatic ring may be sensitive to light, potentially leading to degradation.[6] Therefore, it is advisable to store the compound protected from light.

-

Oxidation: The phenol group of tyrosine is susceptible to oxidation.[7] While the iodine substituent may influence this, exposure to oxidizing agents or conditions that promote oxidation should be avoided.

-

Purity: The presence of impurities, such as residual free amino acid, can catalyze the cleavage of the Fmoc group during storage, reducing the long-term stability of the reagent.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

NMR spectrometer

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., ACN/water) at a known concentration.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Add HCl or NaOH to the sample solutions to achieve desired pH levels. Incubate at a set temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Add hydrogen peroxide to a sample solution and incubate at room temperature or slightly elevated temperature.

-

Thermal Stress: Store sample solutions and solid material at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photostability: Expose a sample solution and solid material to light in a photostability chamber according to ICH guidelines.

-

-

Time-Point Sampling: At various time points, withdraw aliquots from each stress condition. Neutralize the acid/base stressed samples before analysis.

-

Analysis:

-

HPLC-UV/MS: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). MS can be used to identify the mass of the degradation products.

-

NMR Spectroscopy: For significant degradants, NMR spectroscopy can be used to elucidate their structure. Comparing the NMR spectrum of a stressed sample to a control can reveal changes in the chemical structure.[8]

-

-

Data Evaluation: Quantify the percentage of degradation. Identify and, if possible, characterize the major degradation products.

Signaling Pathways and Applications

This compound itself is not directly involved in signaling pathways; rather, it is a tool to create peptides that can interact with them. The iodinated tyrosine residue, once incorporated into a peptide, can have several applications:

-

Radiolabeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or targeted radionuclide therapy.

-

Structural Biology: The heavy iodine atom can aid in solving protein and peptide crystal structures through phasing.

-

Probing Interactions: The altered electronic and steric properties of iodotyrosine compared to tyrosine can be used to probe the binding pockets of receptors and enzymes.

The degradation of tyrosine itself involves a multi-step enzymatic pathway, but this is distinct from the chemical stability of the synthetic Fmoc-protected precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of Iodinated Tyrosine in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of iodinated tyrosine into peptide scaffolds offers a versatile and powerful tool for researchers in drug discovery and chemical biology. This non-canonical amino acid can profoundly influence a peptide's structural and functional properties, opening new avenues for developing targeted therapeutics, advanced imaging agents, and sophisticated biological probes. This technical guide provides an in-depth exploration of the potential applications of iodinated tyrosine in peptide design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications of Iodinated Tyrosine in Peptide Design

The introduction of an iodine atom onto the tyrosine residue can be leveraged for several key applications:

-

Radiolabeling for Molecular Imaging and Therapy: Tyrosine residues are readily iodinated with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. This enables the development of radiolabeled peptides for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), allowing for the visualization of biological processes and the localization of diseases.[1] Furthermore, beta-emitting isotopes like ¹³¹I can be used for targeted radionuclide therapy, delivering a cytotoxic payload directly to tumor cells.[2]

-

Modulation of Biological Activity and Specificity: The addition of a bulky, lipophilic iodine atom can alter the peptide's conformation and its binding affinity for its target receptor. This can be exploited to enhance potency, improve selectivity for a particular receptor subtype, or convert an agonist into an antagonist.

-

Structural Biology: The heavy iodine atom can serve as a valuable tool in X-ray crystallography to aid in phase determination, facilitating the elucidation of peptide and protein structures.[1]

-

Probing Protein-Protein Interactions: Iodinated tyrosine can act as a mimic of phosphotyrosine, a key post-translational modification in cellular signaling. This allows for the design of peptide-based probes to study and modulate signaling pathways that are dependent on tyrosine phosphorylation.

-

Enhancing Enzymatic Stability: Iodination can influence a peptide's susceptibility to enzymatic degradation, potentially increasing its in vivo half-life. Studies have shown that iodination can affect the kinetics of hydrolysis by enzymes such as matrix metalloproteinases (MMPs).[3]

Quantitative Data: The Impact of Iodination on Peptide Function

The effect of tyrosine iodination on peptide binding affinity is a critical parameter in peptide design. The following tables summarize quantitative data from the literature, comparing the binding affinities of iodinated peptides with their non-iodinated counterparts.

Table 1: Comparison of Binding Affinities for RGD Peptides to Integrin Receptors

| Peptide | Integrin Subtype | IC50 (nM) | Fold Change in Affinity (vs. non-iodinated, where applicable) | Reference |

| c(RGDfK) | αvβ3 | ~89 | - | [1] |

| c[RGDf(4-I)K] | αvβ3 | 23.2 ± 17.2 | ~3.8x increase | [4] |

| E[c(RGDfK)]{c[RGDf(4-I)K]} (Dimer) | αvβ3 | 1.2 ± 0.5 | ~74x increase (vs. monomeric c(RGDfK)) | [4] |

| c(RGDyK) | αvβ3 | Not specified | - | |

| 125I-labeled c(RGDyK) | αvβ3 | Not specified | - | |

| Linear RGD | αvβ3 | 89 | - | [5] |

| Linear GRGDSPK | αvβ3 | 12.2 | ~7.3x increase | [5] |

Table 2: Comparison of Binding Affinities for Neuropeptide Y (NPY) Analogs

| Peptide/Analog | Receptor Subtype | Kd (nM) or Ki (nM) | Comments | Reference |

| [¹²⁵I-Tyr1]-monoiodoNPY | Porcine Hippocampal Membranes | 1.0 x 10⁻¹ M (Kd) | Binds with high affinity. | [6] |

| [¹²⁵I-Tyr36]-monoiodoNPY | Porcine Hippocampal Membranes | 1.0 x 10⁻¹ M (Kd) | Binds with high affinity, similar to Tyr1 iodination. | [6] |

| Monoiodinated NPY | Human Neuroblastoma (SMS-MSN) | 1.3 x 10⁻¹ M (Kd) | High affinity binding. | [6] |

| Monoiodinated NPY | Human Neuroblastoma (MC-IXC) | 4.8 nM (Kd) | Lower affinity compared to other cell lines. | [6] |

| Unlabeled NPY | Human Hippocampus | 0.27 nM (IC50) | High affinity inhibition of [¹²⁵I]NPY binding. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of iodinated peptides. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Peptide

This protocol describes the manual Fmoc/tBu solid-phase synthesis of a peptide containing a 3-iodo-L-tyrosine residue.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-3-iodo-tyrosine)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Wash: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of iodinated tyrosine, use Fmoc-L-3-iodo-tyrosine in the coupling step.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Solution-Phase Iodination of a Tyrosine-Containing Peptide

This protocol describes the direct mono-iodination of an unprotected peptide in solution using N-iodosuccinimide (NIS).[4]

Materials:

-

Tyrosine-containing peptide

-

N-iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Water

-

Trifluoroacetic acid (TFA) (optional)

Procedure:

-

Peptide Dissolution: Dissolve the unprotected peptide in a 1:1 (v/v) mixture of acetonitrile and water. If the peptide is a TFA salt from a previous HPLC purification, the presence of TFA can enhance the reaction.[4]

-

Iodination Reaction:

-

Add a solution of NIS (0.5 molar equivalents to the peptide for mono-iodination) in acetonitrile to the peptide solution.

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the mono-iodinated product and the disappearance of the starting material.

-

Quenching (optional): If necessary, the reaction can be quenched by the addition of a reducing agent such as sodium metabisulfite.

-

Purification: Purify the iodinated peptide from the reaction mixture using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the mono-iodinated peptide by mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50 and subsequently Ki) of an iodinated peptide for its receptor.[8]

Materials:

-

Cell membranes or whole cells expressing the target receptor

-

Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide)

-

Unlabeled iodinated peptide (competitor)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Cell harvester

-

Gamma counter

Procedure:

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the unlabeled iodinated peptide. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).

-

Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of complex processes. The following DOT scripts generate diagrams for a typical peptide synthesis workflow and a generalized G-protein coupled receptor (GPCR) signaling pathway that can be modulated by peptide ligands.

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Logical Relationship: Iodinated Tyrosine as a Phosphotyrosine Mimic

Caption: Iodinated tyrosine as a potential mimic of phosphotyrosine in SH2 domain binding.

Conclusion

The incorporation of iodinated tyrosine is a mature and highly effective strategy in modern peptide design. It provides a gateway to creating potent and specific peptide-based tools for a wide range of applications, from diagnostics to therapeutics. By understanding the effects of iodination on peptide structure and function, and by employing robust synthetic and analytical methodologies, researchers can unlock the full potential of this unique amino acid to advance their scientific and drug development goals. This guide serves as a foundational resource for harnessing the power of iodinated tyrosine in the design of next-generation peptide-based molecules.

References

- 1. rndsystems.com [rndsystems.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of neuropeptide Y (NPY) receptors in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-3-iodo-L-tyrosine for Covalent Capture of Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. However, many PPIs are transient and have low affinity, making them challenging to study with traditional biochemical methods. Photo-crosslinking, which utilizes photo-activatable amino acids to "freeze" interactions by forming covalent bonds, offers a powerful solution. This guide provides an in-depth technical overview of Fmoc-3-iodo-L-tyrosine, a versatile building block for synthesizing peptide and protein probes designed to map PPIs. We will cover its mechanism of action, provide detailed experimental protocols for its incorporation and use, and discuss data analysis strategies, with a focus on mass spectrometry.

Introduction to Photo-Crosslinking for PPIs

Protein-protein interactions govern nearly all biological functions, from signal transduction to metabolic regulation.[1] The networks these interactions form, known as the interactome, are highly dynamic.[2] Traditional methods for mapping PPIs, such as yeast two-hybrid and co-immunoprecipitation, are invaluable but can miss weak, transient, or context-dependent interactions.[1][2]

Photo-crosslinking has emerged as a robust technique to capture these fleeting interactions within a native cellular environment.[2] This method involves incorporating an unnatural amino acid (UAA) with a photo-activatable moiety into a "bait" protein.[3] Upon exposure to UV light, this moiety becomes highly reactive, forming a covalent bond with any nearby molecule—the "prey"—effectively trapping the interaction complex.[4] These covalently linked complexes can then be isolated and analyzed, often using mass spectrometry, to identify the interacting partners and map the specific binding interfaces.[5]

This compound is an amino acid derivative that serves as a precursor for such studies. The iodine atom on the tyrosine ring can be leveraged for photo-crosslinking, offering a tool to covalently capture binding partners.[6][7]

Properties and Mechanism of this compound

This compound is a derivative of the natural amino acid L-tyrosine, featuring two key modifications:

-

Fmoc (Fluorenylmethoxycarbonyl) group: A protecting group on the amine, essential for its use in standard solid-phase peptide synthesis (SPPS).[6]

-

Iodine atom: Attached to the 3-position of the phenolic ring, this halogen provides the photo-reactive properties.[6]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | References |

| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-Tyr(3-I)-OH | [6][8] |

| CAS Number | 134486-00-3 | [6][9] |

| Molecular Formula | C24H20NO5I | [6] |

| Molecular Weight | 529.32 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥ 97.5% (HPLC) | [6] |

| Storage | 0-8 °C, keep container well closed | [6][8] |

Mechanism of Photo-Crosslinking

While several photo-activatable groups exist (e.g., benzophenones, aryl azides, diazirines), iodinated tyrosine offers a distinct mechanism.[2] Upon irradiation with UV light (typically ~300-325 nm), the carbon-iodine bond undergoes homolytic cleavage, generating a highly reactive tyrosyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid side chain (C-H bond) or other biomolecule, resulting in the formation of a new, stable covalent bond.

This mechanism is considered "zero-length" as the cross-link is formed directly between the tyrosine and the interacting partner without an intervening spacer, providing high-resolution mapping of interaction interfaces. Furthermore, the presence of the heavy iodine atom provides a unique isotopic signature that can aid in the identification of cross-linked peptides during mass spectrometry analysis.[7]

General Experimental Workflow

The successful application of this compound to study PPIs follows a multi-step workflow. It begins with the incorporation of the UAA into the bait protein, followed by incubation with potential binding partners, UV-induced cross-linking, and finally, identification of the captured proteins and cross-linked sites via mass spectrometry.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Probe Synthesis via Solid-Phase Peptide Synthesis (SPPS)

For studying interactions with smaller peptide domains, a peptide probe containing 3-iodo-L-tyrosine can be synthesized using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids, including this compound

-

Coupling agents: HBTU/HATU, and a base like N,N-diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF) or N-butylpyrrolidinone (NBP)[10]

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Dissolve this compound (3-5 eq) and HBTU (3-5 eq) in DMF. b. Add DIEA (6-10 eq) to the solution to pre-activate for 1-2 minutes.[11] c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[11]

-

Completion Check: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[11]

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and then purify using reverse-phase HPLC.

-

Verification: Confirm the mass of the final peptide product using mass spectrometry.

Photo-Crosslinking Procedure

Materials:

-

Purified bait protein/peptide containing 3-iodo-tyrosine.

-

Purified prey protein or cell lysate containing potential interactors.

-

Non-amine-containing buffer (e.g., HEPES, phosphate buffer, pH 7-8).[11]

-

UV lamp with an emission maximum around 310 nm (a 365 nm lamp can also be used, though it may be less efficient for C-I bond cleavage compared to aryl azides or benzophenones).[12]

Protocol:

-

Sample Preparation: Dissolve the bait probe and prey protein(s) in the reaction buffer. Optimal concentrations must be determined empirically, but a starting point is often a molar ratio of 1:1 or a slight excess of the bait.

-

Incubation: Incubate the mixture for 30-60 minutes at an appropriate temperature (e.g., 4°C, room temperature, or 37°C) to allow for complex formation.

-

UV Irradiation: Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice). Irradiate with the UV lamp. The duration and intensity of irradiation are critical parameters that require optimization. A starting point could be 5-30 minutes.[13] It is crucial to minimize exposure time to reduce non-specific damage.

-

Quenching (Optional): The reaction can be quenched by adding a radical scavenger like dithiothreitol (DTT).

Identification by Mass Spectrometry

Protocol:

-

Separation: Separate the reaction mixture using SDS-PAGE. The cross-linked complex should appear as a new, higher molecular weight band.

-

Digestion: Excise the band of interest and perform in-gel digestion with a protease like trypsin. Alternatively, for complex mixtures, perform an in-solution digest.[5]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[5]

-

Data Analysis: a. Use specialized cross-linking software (e.g., pLink 2, xQuest) to search the MS/MS data against a protein sequence database.[14][15] b. The software identifies "type 2" peptides—two distinct peptide chains covalently linked together.[5] c. The mass of the cross-linked peptides can be predicted. For a Tyr-X cross-link, the mass will be the sum of the two peptides minus 2 Da (loss of two hydrogen atoms).[16] The unique isotopic pattern of iodine can also be used as a filter to help identify iodotyrosine-containing peptides.

Data Presentation and Analysis

Quantitative Data Summary

Quantitative data for photo-crosslinking is often system-dependent. Key parameters include the quantum yield of the photoreaction and the kinetics of protein binding. While specific cross-linking efficiency for 3-iodo-tyrosine is not widely published, related data can inform experimental design.

| Parameter | Value / Observation | Significance | References |

| Optimal UV Wavelength | ~300-325 nm (for C-I cleavage) | Maximizes photo-activation of the iodo-tyrosine while minimizing protein damage. | - |

| Transport Affinity (Km) | 12.6 ± 6.1 µM (for 3-I-Tyr) | Demonstrates that 3-iodo-tyrosine is recognized and transported by cellular machinery (hLAT1), relevant for in-vivo incorporation. | [17] |

| Mass Shift | -2 Da | The formation of a dityrosine or Tyr-X cross-link results in a mass shift of -2 Da relative to the sum of the two precursor peptides. | [16] |

| Irradiation Time | 5-30 minutes | A key parameter to optimize; longer times increase cross-linking but also risk non-specific damage. | [13] |

Application Example: Mapping a Kinase-Substrate Interaction

A common challenge in cell signaling is identifying the direct substrates of a specific protein kinase. A 3-iodo-tyrosine-containing kinase could be used to covalently trap its substrates.

Hypothetical Scenario: Map the direct interactors of the kinase MEK1.

-

Probe Generation: Prepare recombinant MEK1 with 3-iodo-tyrosine incorporated at a site near the substrate docking groove, but not in the active site itself, to preserve function.

-

Experiment: Incubate the modified MEK1 with a complex cell lysate.

-

Cross-linking & Isolation: Perform UV cross-linking, then isolate MEK1 and its covalently bound partners using an affinity tag on MEK1.

-

Analysis: Identify the captured proteins by mass spectrometry. A known substrate like ERK2 should be identified, along with potentially novel interactors. The cross-linked peptides would pinpoint the precise region of interaction on the substrate.

Advantages and Limitations

| Advantages | Disadvantages |

| Zero-Length Cross-linker: Provides high-resolution mapping of interaction interfaces.[4] | Lower Efficiency: May have lower cross-linking yields compared to more reactive probes like diazirines. |

| Minimal Perturbation: The iodo-tyrosine residue is structurally similar to natural tyrosine, minimizing disruption of protein structure and function.[17] | Potential for Oxidative Damage: The radical mechanism can potentially cause non-specific oxidative damage to proteins if not carefully controlled.[18] |

| Unique MS Signature: The heavy iodine atom provides a distinct isotopic signature that can aid in identifying cross-linked peptides.[7] | UV-Induced Damage: UV light can damage biomolecules, requiring careful optimization of irradiation time and intensity.[2] |

| Versatility: Can be incorporated into peptides via SPPS or into larger proteins via genetic code expansion.[6][19] | Specialized Reagents: Requires synthesis of the modified amino acid and potentially specialized genetic systems for protein incorporation.[19] |

Conclusion

This compound is a valuable chemical tool for researchers studying the intricacies of protein-protein interactions. Its ability to act as a photo-activated, zero-length cross-linker allows for the covalent capture of both stable and transient interactions with high spatial resolution. While the experimental workflow requires careful optimization, particularly the UV irradiation step and the subsequent mass spectrometry data analysis, the insights gained can be profound. This technique provides a powerful method to validate interactions, map binding interfaces, and discover novel binding partners, ultimately accelerating research in cell biology and drug development.[6]

References

- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | SynPep [synpep.com]

- 9. aralezbio-store.com [aralezbio-store.com]

- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Patient selection for corneal collagen cross-linking: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Biological Significance of Incorporating 3-Iodotyrosine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the non-canonical amino acid 3-iodotyrosine into peptides has emerged as a powerful tool in chemical biology and drug development. This modification offers a versatile strategy to enhance the therapeutic and diagnostic potential of peptides. This technical guide provides a comprehensive overview of the biological significance of 3-iodotyrosine incorporation, detailing its impact on peptide structure, receptor binding, and enzymatic stability. We present quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key biological pathways to facilitate the application of this innovative approach in research and development.

Introduction: The Versatility of 3-Iodotyrosine

3-Iodotyrosine, a derivative of the amino acid tyrosine, is an intermediate in the synthesis of thyroid hormones.[1][2] Its incorporation into peptides provides a multifaceted approach to modulate their biological properties. The iodine atom can be leveraged for radio-iodination, enabling in vivo imaging and targeted radiotherapy.[3][4] Furthermore, the introduction of this bulky, lipophilic residue can significantly influence peptide conformation, leading to altered receptor binding affinities and enhanced stability against enzymatic degradation.[5] This guide explores these key aspects, providing researchers with the foundational knowledge and practical methodologies to harness the potential of 3-iodotyrosine in their work.

Impact on Peptide Structure and Function

The substitution of tyrosine with 3-iodotyrosine introduces both steric and electronic changes that can profoundly alter a peptide's three-dimensional structure and, consequently, its biological activity.

Conformational Changes and Enhanced Interactions

The presence of the iodine atom can increase intramolecular interactions, such as halogen bonding, which can induce a more defined structure within otherwise flexible peptides.[5] This increased order can lead to more favorable interactions with target receptors. Conversely, the iodine can also reduce intermolecular interactions by decreasing aromatic stacking between peptides, which may enhance the accessibility of the peptide for its target.[5]

Modulation of Receptor Binding Affinity

The structural changes induced by 3-iodotyrosine can significantly impact a peptide's binding affinity for its receptor. While the effect is peptide and receptor-dependent, iodination can either increase or decrease binding affinity. For instance, in some somatostatin analogs, iodination has been shown to modulate receptor subtype selectivity.[6][7]

Table 1: Comparative Receptor Binding Affinities of Peptides

| Peptide/Analog | Receptor | Modification | Binding Affinity (Kd or Ki) | Fold Change vs. Native | Reference |

| Somatostatin-28 | SSTRs | Native | - | - | [1] |

| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 | GH4C1 pituitary cell membranes | Biotinylated | Ki = 337 ± 95 pM | ~1.7-fold weaker | [1] |

| Native SRIF | GH4C1 pituitary cell membranes | Native | Ki = 193 ± 16 pM | - | [1] |

Enhanced Enzymatic Stability

A significant advantage of incorporating 3-iodotyrosine is the potential to increase the peptide's resistance to proteolytic degradation, thereby extending its biological half-life.

Steric Hindrance of Proteolytic Enzymes

The bulky iodine atom can sterically hinder the approach of proteases to their cleavage sites, particularly for enzymes like chymotrypsin that recognize aromatic residues such as tyrosine.[8] This protection of peptide bonds adjacent to the 3-iodotyrosine residue can significantly slow down the rate of degradation in biological fluids like serum.

Table 2: Comparative Enzymatic Stability of Peptides

| Peptide | Matrix | Modification | Half-life (t1/2) | Fold Change vs. Native | Reference |

| MMP-9 Substrate (P1) | MMP-9 solution | Native | > 24 h for ~65% hydrolysis | - | [9] |

| MMP-9 Substrate (P1I) | MMP-9 solution | 3-Iodotyrosine | ~12 h for 100% hydrolysis | Faster Hydrolysis | [9] |

| MMP-9 Substrate (P3) | MMP-9 solution | Native | > 72 h for ~40% hydrolysis | - | [9] |

| MMP-9 Substrate (P3I) | MMP-9 solution | 3-Iodotyrosine | > 72 h for ~70% hydrolysis | Faster Hydrolysis | [9] |

Note: The available data for MMP-9 substrates indicates that iodination leads to more rapid and complete hydrolysis, which is contrary to the general expectation of increased stability. This highlights that the effect of iodination on enzymatic activity is context-dependent.[9] Half-life data for serum stability of iodinated versus non-iodinated peptides was not available in a directly comparable format in the searched literature.

Applications in Research and Drug Development

Radiolabeling for Imaging and Therapy

Peptides containing 3-iodotyrosine are ideal precursors for radio-iodination with isotopes such as 123I, 124I, and 131I.[4] These radiolabeled peptides are invaluable tools for:

-

In Vivo Imaging: Techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) can be used to visualize and track biological processes and localize diseases.[3]

-

Targeted Radionuclide Therapy: By delivering a cytotoxic dose of radiation directly to diseased tissues, damage to healthy cells is minimized.

Enzyme Inhibition Studies

3-Iodotyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[10][11][12] This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Table 3: Inhibition of Tyrosine Hydroxylase by 3-Iodotyrosine

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.39 µM | Purified beef adrenal | [10] |

Signaling Pathways and Mechanisms

The incorporation of 3-iodotyrosine can modulate a peptide's interaction with cellular signaling pathways.

Tyrosine Hydroxylase Inhibition

As a competitive inhibitor of tyrosine hydroxylase, 3-iodotyrosine blocks the conversion of L-tyrosine to L-DOPA, a critical step in the biosynthesis of dopamine, norepinephrine, and epinephrine.

Modulation of MMP-9 Activity

Studies have shown that iodination of MMP-9 peptide substrates can lead to more rapid and complete hydrolysis.[9] This suggests that the conformational changes induced by 3-iodotyrosine make the peptide a more favorable substrate for the enzyme. The signaling cascade leading to MMP-9 expression is complex and can be influenced by various extracellular signals.

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing 3-iodotyrosine using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis:

Materials:

-

Wang or Rink Amide resin

-

Fmoc-protected amino acids, including Fmoc-Tyr(I)-OH or unprotected Fmoc-3-iodo-Tyr-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For incorporating 3-iodotyrosine, use Fmoc-Tyr(I)-OH or unprotected Fmoc-3-iodo-Tyr-OH. If the latter is used, side reactions are possible, and optimization may be required.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Radioiodination of Peptides (Chloramine-T Method)

This protocol describes the radioiodination of a 3-iodotyrosine-containing peptide using the Chloramine-T method with 125I.

Workflow for Chloramine-T Radioiodination:

Materials:

-

Peptide containing 3-iodotyrosine (1 mg/mL in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4)

-

Na125I solution

-

Chloramine-T solution (1 mg/mL in buffer, freshly prepared)

-

Sodium metabisulfite solution (2 mg/mL in buffer, freshly prepared)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer.

Procedure:

-

In a shielded vial, combine 10 µL of the peptide solution and 1 mCi of Na125I.

-

Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution.

-

Gently mix and incubate for 30-60 seconds at room temperature.[13]

-

Quench the reaction by adding 20 µL of the sodium metabisulfite solution.

-

Immediately purify the reaction mixture using a pre-equilibrated size-exclusion chromatography column to separate the radiolabeled peptide from free 125I and other reactants.

-

Collect fractions and measure the radioactivity to identify the peak corresponding to the labeled peptide.

-

Assess the radiochemical purity by techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC with a radiation detector.

Serum Stability Assay

This protocol evaluates the stability of a peptide in serum over time using RP-HPLC analysis.[5][14]

Materials:

-

Peptide stock solution (1 mg/mL in a suitable solvent)

-

Human or animal serum

-

Incubator at 37°C

-

Quenching/Precipitation solution (e.g., acetonitrile with 1% TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Thaw serum and centrifuge to remove any precipitates. Pre-warm the serum to 37°C.

-